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molecular formula C14H13ClN2O4 B8330619 methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate

methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate

Cat. No. B8330619
M. Wt: 308.71 g/mol
InChI Key: AHAMMFXTFQKOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539324

Procedure details

was prepared as described in Example 3 from chloromethyl 4-methyloxycarbonylbenzyl ether (see Preparation 13) (8.8 mmol) and 5-chloropyrimidin-2-one (8.8 mmol) in 62% yield, m.p. 172° C. 1H NMR (CDCl3): δ3.92 (OMe), 4.77 (CH2Ph), 5.38 (CH2O), 7.2-8.2 (Ph), 7.78 asnd 8.50 (H-4, H-6, J 4 Hz).
Quantity
8.8 mmol
Type
reactant
Reaction Step One
Quantity
8.8 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([CH2:9][O:10][CH2:11]Cl)=[CH:7][CH:6]=1)=[O:4].[Cl:15][C:16]1[CH:17]=[N:18][C:19](=[O:22])[NH:20][CH:21]=1>>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([CH2:9][O:10][CH2:11][N:20]2[CH:21]=[C:16]([Cl:15])[CH:17]=[N:18][C:19]2=[O:22])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
8.8 mmol
Type
reactant
Smiles
COC(=O)C1=CC=C(COCCl)C=C1
Step Two
Name
Quantity
8.8 mmol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC=C(COCN2C(N=CC(=C2)Cl)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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